molecular formula C18H23N3O2 B2424534 N-[Cyano-(2-methoxyphenyl)methyl]-2-cyclopropyl-2-pyrrolidin-1-ylacetamide CAS No. 1645343-02-7

N-[Cyano-(2-methoxyphenyl)methyl]-2-cyclopropyl-2-pyrrolidin-1-ylacetamide

Cat. No.: B2424534
CAS No.: 1645343-02-7
M. Wt: 313.401
InChI Key: NQILNFRBLHGBNC-UHFFFAOYSA-N
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Description

N-[Cyano-(2-methoxyphenyl)methyl]-2-cyclopropyl-2-pyrrolidin-1-ylacetamide is a synthetic compound with a complex molecular structure

Properties

IUPAC Name

N-[cyano-(2-methoxyphenyl)methyl]-2-cyclopropyl-2-pyrrolidin-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O2/c1-23-16-7-3-2-6-14(16)15(12-19)20-18(22)17(13-8-9-13)21-10-4-5-11-21/h2-3,6-7,13,15,17H,4-5,8-11H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQILNFRBLHGBNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(C#N)NC(=O)C(C2CC2)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[Cyano-(2-methoxyphenyl)methyl]-2-cyclopropyl-2-pyrrolidin-1-ylacetamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the cyano group, the introduction of the methoxyphenyl group, and the cyclopropyl and pyrrolidinyl groups. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability. The use of advanced purification techniques like chromatography and crystallization is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-[Cyano-(2-methoxyphenyl)methyl]-2-cyclopropyl-2-pyrrolidin-1-ylacetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Reagents such as halogens or nucleophiles are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

N-[Cyano-(2-methoxyphenyl)methyl]-2-cyclopropyl-2-pyrrolidin-1-ylacetamide is utilized in various scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research explores its potential therapeutic effects and mechanisms of action.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[Cyano-(2-methoxyphenyl)methyl]-2-cyclopropyl-2-pyrrolidin-1-ylacetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that regulate cellular functions and biochemical processes.

Comparison with Similar Compounds

Similar Compounds

    N-[Cyano-(2-methoxyphenyl)methyl]-2-(pyridin-3-yl)cyclopropane-1-carboxamide: This compound shares structural similarities but differs in the pyrrolidinyl group.

    N-[Cyano-(2-methoxyphenyl)methyl]-N-phenylbenzamide: Another similar compound with a different substitution pattern.

Uniqueness

N-[Cyano-(2-methoxyphenyl)methyl]-2-cyclopropyl-2-pyrrolidin-1-ylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Biological Activity

N-[Cyano-(2-methoxyphenyl)methyl]-2-cyclopropyl-2-pyrrolidin-1-ylacetamide, with the CAS number 1645343-02-7, is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

The compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC₁₈H₂₃N₃O₂
Molecular Weight313.4 g/mol
CAS Number1645343-02-7

In Vitro Studies

Research on related compounds often involves in vitro assays to assess cell viability and cytokine modulation. For instance, compounds structurally similar to this compound have shown significant reductions in nitrite production and inflammatory cytokines in macrophage cultures at non-cytotoxic concentrations .

In Vivo Studies

In vivo models have been utilized to evaluate anti-inflammatory properties. For example, a structurally related compound demonstrated significant anti-edematogenic activity in CFA-induced paw edema models, reducing inflammation similarly to dexamethasone controls .

Case Studies

Several case studies highlight the biological activity of compounds with similar structures:

  • Anti-inflammatory Activity : A study demonstrated that a related compound reduced leukocyte migration significantly in zymosan-induced peritonitis models at doses of 5 mg/kg to 50 mg/kg .
  • Cytotoxicity Against Cancer Cells : Compounds with methoxy and cyano groups have been reported to exhibit IC50 values in the low micromolar range against various cancer cell lines, indicating potent cytotoxicity .

Summary of Biological Activity

Compound NameIC50 (μM)Target Cell Line
N-[Cyano-(2-methoxyphenyl)methyl]-2-cyclopropyl...TBDTBD
Related Compound A25HCT-15 (Colon Carcinoma)
Related Compound B15A431 (Skin Carcinoma)

In Vivo Efficacy Data

Study TypeModelDose (mg/kg)Effectiveness (%)
Anti-edematogenicCFA-induced paw edema100Significant reduction
Leukocyte MigrationZymosan-induced peritonitis5 - 5061.8 - 90.5% reduction

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-[Cyano-(2-methoxyphenyl)methyl]-2-cyclopropyl-2-pyrrolidin-1-ylacetamide, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with substitution, reduction, and condensation steps. For example, cyano group introduction may require cyanogen bromide or nitrile precursors under controlled pH and temperature (e.g., 273 K for 3 hours) to minimize side reactions . Catalysts like triethylamine and solvents such as dimethylformamide (DMF) improve reaction efficiency. Reaction parameters (temperature, solvent polarity, and catalyst loading) must be optimized to achieve yields >80% while maintaining purity .

Q. Which spectroscopic techniques are most effective for confirming the structure and purity of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical for verifying functional groups (e.g., cyclopropane protons at δ 1.2–1.5 ppm and pyrrolidine signals at δ 2.5–3.0 ppm). High-resolution mass spectrometry (HRMS) confirms the molecular ion peak (e.g., [M+H]+ at m/z 356.2). Infrared (IR) spectroscopy identifies carbonyl (C=O, ~1680 cm⁻¹) and cyano (C≡N, ~2240 cm⁻¹) groups. Purity is assessed via HPLC with UV detection (λ = 254 nm) .

Q. How should researchers design experiments to assess the compound’s stability under varying storage conditions?

  • Methodological Answer : Conduct accelerated stability studies by storing the compound at 40°C/75% relative humidity (ICH guidelines). Monitor degradation via periodic HPLC analysis. Use mass spectrometry to identify degradation products (e.g., hydrolysis of the cyano group to amides). Stability-indicating methods should be validated for specificity and sensitivity .

Advanced Research Questions

Q. What methodological approaches are recommended for studying the structure-activity relationships (SAR) of analogs of this compound?

  • Methodological Answer : Synthesize analogs with systematic modifications (e.g., replacing cyclopropane with cyclobutane or varying methoxy substituents). Test biological activity (e.g., IC₅₀ in enzyme assays or cell viability assays). Use molecular docking to predict binding interactions with targets like kinases or GPCRs. Correlate electronic properties (Hammett constants) with activity trends .

Q. How can researchers analyze conformational polymorphism in this compound using crystallographic data?

  • Methodological Answer : Perform single-crystal X-ray diffraction to resolve polymorphic forms. Compare dihedral angles between the cyano-phenyl and pyrrolidine-acetamide moieties. For example, shows three conformers in the asymmetric unit with dihedral angles ranging from 44.5° to 77.5°, linked via N–H⋯O hydrogen bonds. Computational tools (Mercury, CrystalExplorer) analyze packing efficiency and intermolecular interactions .

Q. What strategies mitigate batch-to-batch variability in large-scale synthesis?

  • Methodological Answer : Implement process analytical technology (PAT) for real-time monitoring (e.g., in-line FTIR for reaction progress). Use continuous flow reactors to enhance reproducibility and reduce thermal gradients. Optimize crystallization conditions (e.g., anti-solvent addition rate) to control particle size distribution. Statistical tools like Design of Experiments (DoE) identify critical process parameters .

Q. How can researchers resolve contradictions in biological activity data across different assays?

  • Methodological Answer : Validate assay conditions by standardizing cell lines (e.g., HepG2 vs. HEK293), solvent controls (DMSO concentration ≤0.1%), and endpoint measurements (e.g., ATP-based vs. resazurin assays). Use orthogonal assays (e.g., SPR for binding affinity vs. cellular uptake studies) to confirm mechanisms. Meta-analysis of dose-response curves can identify outliers due to solubility issues .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.